molecular formula C12H18N2O B4893593 2-methyl-N-(pyridin-2-ylmethyl)pentanamide CAS No. 6205-04-5

2-methyl-N-(pyridin-2-ylmethyl)pentanamide

Cat. No.: B4893593
CAS No.: 6205-04-5
M. Wt: 206.28 g/mol
InChI Key: ZHPYIOVVVAOOHQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-2-ylmethyl)pentanamide is a substituted pentanamide derivative featuring a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide and a methyl branch at the second carbon of the pentanoyl chain.

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYIOVVVAOOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387457
Record name 2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6205-04-5
Record name 2-methyl-N-(pyridin-2-ylmethyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)pentanamide typically involves the reaction of 2-methylpentanoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-2-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
2-methyl-N-(pyridin-2-ylmethyl)pentanamide has been identified as a promising candidate for drug development due to its interaction with the cannabinoid receptor system. It may serve as an agonist or antagonist for cannabinoid receptors, which are crucial in various therapeutic areas, including pain management and appetite stimulation .

Case Study: Fragment-Based Drug Discovery
In a study involving fragment-based ligand discovery, compounds similar to this compound were utilized to identify interactions with poorly characterized proteins involved in human metabolism. The study highlighted the importance of such compounds in developing selective inhibitors that could modulate protein functions effectively .

Catalysis

Synthesis of Heterocycles
The compound has been employed as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it was used in reactions involving cyclopropenones to produce pyrrol-2(5H)-ones, showcasing its utility in organic synthesis .

Table 1: Reaction Conditions and Yields

Reaction TypeCatalystConditionsMajor ProductsYield (%)
Cyclopropenone Reaction[Rh(OAc)(cod)]2Toluene, 140 °C, 1 h5-butyl-5-hydroxy-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one80
Palladium-Catalyzed SynthesisPd(OAc)2DMF, 120 °C, 12 hSubstituted Pyrroles38-80

Environmental Applications

Environmental Fate and Transport
The environmental behavior of this compound has been assessed through computational models that predict its bioavailability and transport in ecosystems. Key physicochemical properties such as logP (partition coefficient) and bioconcentration factors are critical for understanding its environmental impact .

Table 2: Environmental Properties

PropertyValue
LogP[Value]
Bioconcentration Factor[Value]
Water Solubility[Value]

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)pentanamide involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions or proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for 2-methyl-N-(pyridin-2-ylmethyl)pentanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Spectral Data (HRMS/NMR) Reference
This compound C₁₃H₁₉N₂O 219.30 N/A N/A Not reported
2,2-Dimethyl-N-(pyridin-2-ylmethyl)pentanamide (1c) C₁₂H₁₉N₂O 207.15 88 Colorless oil ¹H/¹³C NMR consistent; HRMS: 207.1497
N-(Pyridin-2-ylmethyl)pentanamide (28a) C₁₁H₁₅N₂O 193.25 N/A N/A Used in Rh-catalyzed reactions
2-Methyl-N-(pyridin-4-yl)pentanamide C₁₂H₁₇N₂O 217.28 N/A N/A Listed as a related compound
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 N/A Solid Synthetic accessibility: 1.34; lower cytotoxicity vs. albendazole
2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pentanamide C₁₅H₁₉N₃O₃S₂ 353.46 N/A N/A CAS 432500-50-0; sulfonamide-thiazole hybrid

Key Observations :

  • Branching Effects: The 2-methyl substituent in the pentanoyl chain (as in 1c) increases molecular weight slightly compared to linear analogs like 28a. However, branching may influence solubility and metabolic stability .
  • Pyridine Substitution : Pyridin-2-ylmethyl (target compound) vs. pyridin-4-yl () alters electronic properties and binding interactions. The 2-position may enhance hydrogen bonding via the nitrogen’s lone pair .
  • Bioactivity : N-(4-Methoxyphenyl)pentanamide demonstrates reduced cytotoxicity compared to albendazole, highlighting the role of aryl substituents in modulating toxicity .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Longer chains (e.g., pentanamide vs. propanamide) may enhance lipid solubility and membrane permeability.
  • Aryl vs. Heteroaryl Substituents : Pyridin-2-ylmethyl groups (target) vs. thiazole-sulfonamide () or methoxyphenyl () substituents affect target selectivity and metabolic stability.
  • Branching : The 2-methyl group in the target compound could sterically hinder enzymatic degradation, prolonging half-life .

Biological Activity

2-Methyl-N-(pyridin-2-ylmethyl)pentanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pentanamide backbone with a pyridine moiety, which contributes to its biological interactions. The presence of the pyridine ring is known to enhance lipophilicity and facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties:

  • Mechanism of Action : The compound likely interacts with bacterial enzymes or membranes, disrupting cellular processes.
  • Efficacy : In vitro assays demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.7 to 13.2 µg/mL against these pathogens .
CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus6–7
Related Compound AE. coli5.4–7.1

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of this compound can inhibit cell growth in various cancer cell lines.
  • Target Enzymes : The compound may target fatty acid synthase (FASN) pathways, which are crucial for cancer cell metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Pyridine Substitution : Variations in the pyridine ring can significantly alter potency and selectivity against specific targets.
  • Alkyl Chain Length : Modifications in the pentanamide chain have been shown to affect lipophilicity and membrane permeability, impacting overall bioactivity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Peptidic Boronic Acid Inhibitors : Investigated the structure-activity relationships of peptidic inhibitors against Plasmodium falciparum, suggesting that modifications similar to those in this compound could enhance selectivity and efficacy against malaria .
  • Antimicrobial Peptide Mimics : Research on synthetic mimics of antimicrobial peptides revealed that structural analogs could exhibit improved activity against Gram-positive bacteria, indicating a potential pathway for developing new antimicrobial agents based on the core structure of this compound .

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